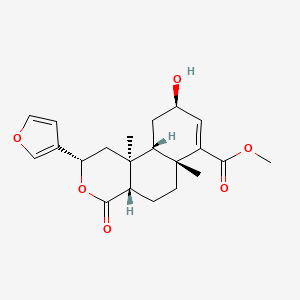
Tinophyllol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tinophyllol is a natural furanoditerpenoid compound found in the plant Arcangelisia flava MERR. It exhibits significant antifungal activity, particularly against Botrytis cinerea
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tinophyllol involves the extraction from the plant Arcangelisia flava MERR. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the extraction process typically involves solvent extraction followed by purification steps such as chromatography.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves harvesting the plant material, followed by solvent extraction and purification to isolate this compound. The scalability of this method depends on the availability of the plant and the efficiency of the extraction process.
化学反応の分析
Types of Reactions: Tinophyllol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Tinophyllol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other furanoditerpenoid compounds.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects, including antifungal and anti-inflammatory activities.
作用機序
The mechanism of action of Tinophyllol involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The molecular targets include enzymes involved in cell wall synthesis and membrane stability. The pathways affected by this compound are primarily related to fungal cell wall and membrane biosynthesis .
類似化合物との比較
Clerodane-type diterpenes: These compounds share structural similarities with Tinophyllol and exhibit similar biological activities.
Other furanoditerpenoids: Compounds like Penianthus zenkeri constituents also show comparable antifungal properties.
Uniqueness: this compound stands out due to its specific activity against Botrytis cinerea and its natural occurrence in Arcangelisia flava MERR. Its unique structure and biological activity make it a valuable compound for further research and development.
生物活性
Tinophyllol is a natural furanoditerpenoid compound primarily extracted from the plant Arcangelisia flava MERR. This compound has garnered attention for its significant biological activities, particularly its antifungal properties against various pathogens, including Botrytis cinerea. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and potential applications in medicine and agriculture.
Chemical Structure and Properties
- Molecular Formula : C21H26O6
- Molecular Weight : 374.43 g/mol
- CAS Number : 96552-83-9
This compound's unique structure contributes to its biological activity, making it a valuable compound for further research and development in pharmacology and agriculture .
This compound exhibits potent antifungal activity primarily through the disruption of fungal cell membranes. The interaction with cell membrane components leads to:
- Disruption of Membrane Integrity : This results in increased permeability, causing leakage of essential cellular contents.
- Inhibition of Cell Wall Synthesis : this compound targets enzymes involved in the biosynthesis of fungal cell walls, effectively stunting growth and proliferation.
Studies have shown that this compound is particularly effective against Botrytis cinerea, a common fungal pathogen affecting various crops .
Comparative Studies
A comparison of this compound with other similar compounds reveals its unique antifungal properties:
| Compound | Source | Antifungal Activity |
|---|---|---|
| This compound | Arcangelisia flava | Strong against B. cinerea |
| Clerodane-type Diterpenes | Various plants | Moderate activity |
| Other Furanoditerpenoids | Penianthus zenkeri | Similar activity but less potent |
This table illustrates that while other compounds exhibit antifungal properties, this compound stands out due to its specific efficacy against certain pathogens .
Case Studies
- Antifungal Efficacy Study :
-
Mechanistic Insights :
- Research investigating the molecular targets of this compound revealed that it interacts with key enzymes involved in fungal cell wall synthesis. This interaction was confirmed through enzyme inhibition assays, showing a direct correlation between this compound concentration and enzyme activity reduction .
Applications in Medicine and Agriculture
The biological activities of this compound suggest several applications:
- Agricultural Use : As a natural antifungal agent, it can be utilized to manage fungal diseases in crops, reducing reliance on synthetic fungicides.
- Pharmaceutical Development : Its antifungal properties make it a candidate for developing new antifungal medications, particularly for resistant strains of fungi.
特性
分子式 |
C21H26O6 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C21H26O6/c1-20-6-4-14-19(24)27-16(12-5-7-26-11-12)10-21(14,2)17(20)9-13(22)8-15(20)18(23)25-3/h5,7-8,11,13-14,16-17,22H,4,6,9-10H2,1-3H3/t13-,14+,16-,17+,20-,21+/m0/s1 |
InChIキー |
OEIVLTVYSSPDHE-JHFVOUROSA-N |
異性体SMILES |
C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O)C)C4=COC=C4 |
正規SMILES |
CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)O)C)C4=COC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















